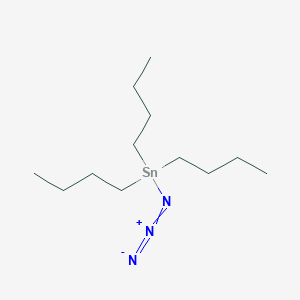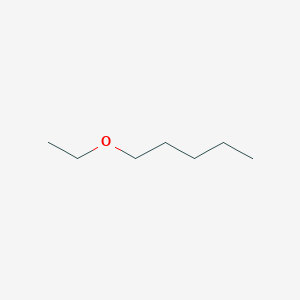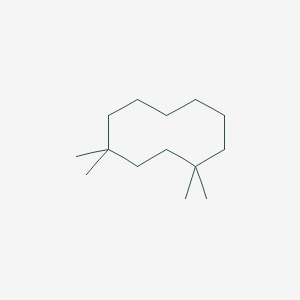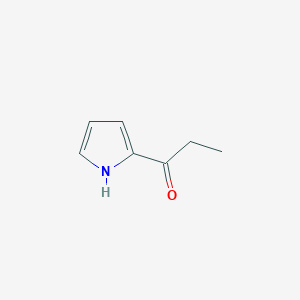
2-Propionylpyrrole
説明
2-Propionylpyrrole is a pyrrole derivative, a five-membered heterocyclic compound with a nitrogen atom. While the provided papers do not directly discuss 2-Propionylpyrrole, they do provide insights into the chemistry of pyrrole derivatives, which can be extrapolated to understand the properties and reactivity of 2-Propionylpyrrole.
Synthesis Analysis
The synthesis of pyrrole derivatives is a well-studied area. For instance, the synthesis of 2-amidopyrroles and 2,5-diamidopyrroles involves the formation of anion complexes and demonstrates selectivity for oxo-anions . Similarly, 2,2'-bipyrroles are synthesized using a Pd(0)-catalyzed homocoupling of 2-iodopyrroles, which is performed at room temperature and can tolerate various functional groups . These methods could potentially be adapted for the synthesis of 2-Propionylpyrrole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom in the ring, which can participate in hydrogen bonding and other non-covalent interactions. For example, the crystal structures of 2-amidopyrroles reveal hydrogen bonding leading to dimer and network formation . The strong intramolecular hydrogen bond N—H...O observed in certain pyrrole derivatives also indicates the potential for 2-Propionylpyrrole to form similar intramolecular interactions .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, often facilitated by the reactivity of the nitrogen atom and the positions adjacent to it. The formation of meso-substituted octaphyrins from reactions involving 2,2'-bipyrrole suggests that 2-Propionylpyrrole could also participate in macrocyclic and complex molecule formation . Additionally, the synthesis of 2,3-dioxo-5-arylpyrrolidine derivatives from 2,3-dioxo-5-(substituted)arylpyrroles indicates the versatility of pyrrole derivatives in forming new heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents attached to the pyrrole ring. For instance, the presence of a formyl group in 2-formylpyrroles contributes to their biological activity and their use as building blocks in the synthesis of biologically active compounds . Theoretical studies, such as those performed on 2-phenylpyrrole, provide insights into the electronic structure and absorption spectra, which could be relevant for understanding the properties of 2-Propionylpyrrole .
科学的研究の応用
Surface Derivatization and Polypyrrole Adhesion : Research by Simon, Ricco, and Wrighton (1982) demonstrated the use of N-(3-(trimethoxysilyl-propyl)pyrrole as a derivatizing agent to covalently anchor polypyrrole films to electrodes. This process improves the durability of electrodes and protects semiconductors from photoanodic decomposition (Simon, Ricco, & Wrighton, 1982).
Bioactivity of 2-Formylpyrrole : Wood, Furkert, and Brimble (2019) discussed the presence of 2-formylpyrroles in nature, noting their formation through Maillard reactions and their bioactivities, which include hepatoprotective and immunostimulatory effects. This highlights potential pharmaceutical and therapeutic applications of pyrrole derivatives (Wood, Furkert, & Brimble, 2019).
Metal Ion Transport and Polypyrrole : Akieh, Ralph, Bobacka, and Ivaska (2010) explored the use of polypyrrole in creating cation exchange membranes for metal ion transport. This has implications for applications like water purification and metal recovery (Akieh, Ralph, Bobacka, & Ivaska, 2010).
Palladium-Catalyzed Cross-Coupling : Rieth, Mankad, Calimano, and Sadighi (2004) reported a method for converting pyrrole anions to 2-arylpyrroles using a palladium catalyst. This process has relevance in the synthesis of complex organic molecules, crucial in pharmaceutical and chemical industries (Rieth, Mankad, Calimano, & Sadighi, 2004).
Photovoltaic Applications : Jia, Xiao, He, Yao, Liu, Wang, & Li (2012) studied polypyrrole/TiO2 nanotube arrays for their photoelectrochemical properties under visible light. This research is pertinent to the development of solar cells and photoswitches (Jia et al., 2012).
Copper-Catalyzed Annulation : Reeves, Fandrick, Tan, Song, Lee, Yee, & Senanayake (2010) described the copper-catalyzed annulation of 2-formylpyrroles, which contributes to the synthesis of complex heterocyclic compounds, a significant area in drug discovery (Reeves et al., 2010).
Polypyrrole Aging Study : Tabačiarová, Mičušík, Fedorko, & Omastová (2015) investigated the aging of polypyrrole, providing insights critical for its long-term use in electronic devices and sensors (Tabačiarová et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(1H-pyrrol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJPPSRYXGEVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147997 | |
| Record name | 2-Propionylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Rubbur, leathery, quinoline-type aroma | |
| Record name | 2-Propionylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Insoluble in fats, Soluble (in ethanol) | |
| Record name | 2-Propionylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Propionylpyrrole | |
CAS RN |
1073-26-3 | |
| Record name | 2-Propionylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1073-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propionylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-pyrrol-2-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPIONYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS11XF57F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propionylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



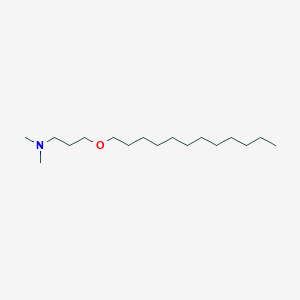
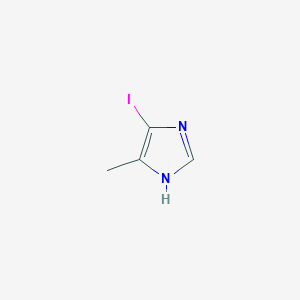
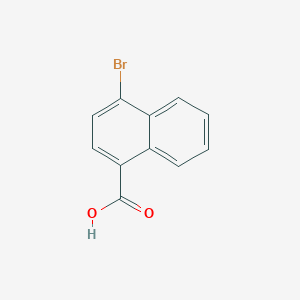
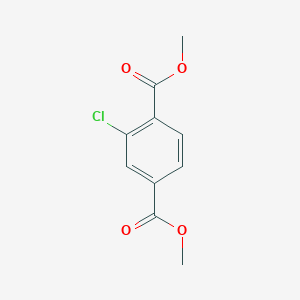
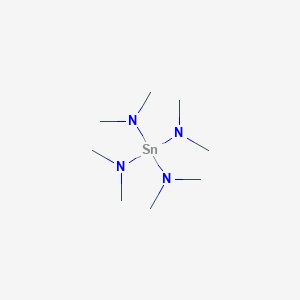
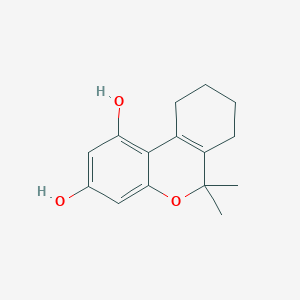
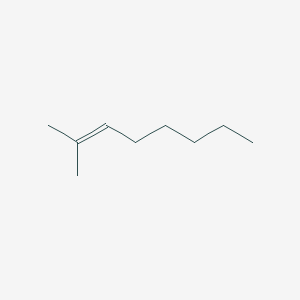
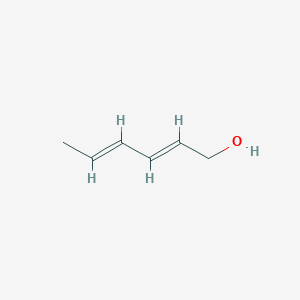
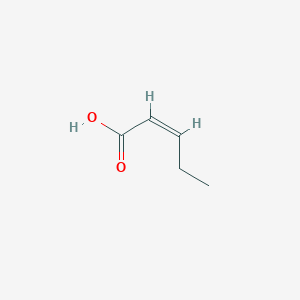
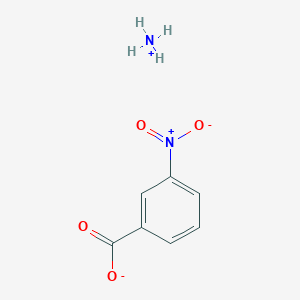
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
